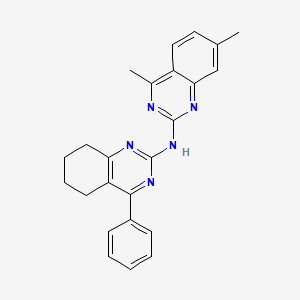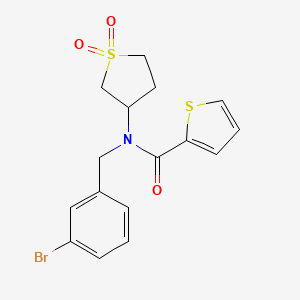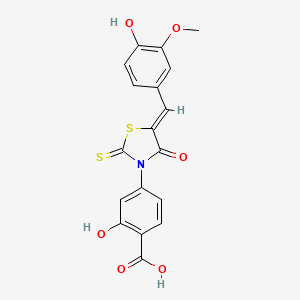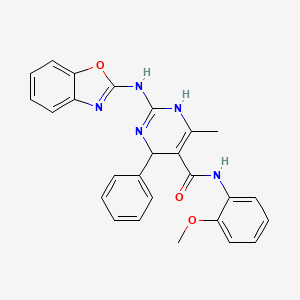
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic organic compound with a complex structure. It belongs to the class of amides and contains both aromatic and heterocyclic moieties. The compound’s systematic name reflects its substituents and functional groups.
Preparation Methods
a. Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of 3-chlorobenzylamine with 3,4-dihydro-2H-thiophen-3-one (also known as tetrahydrothiophen-3-one) in the presence of an appropriate coupling agent or catalyst. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired benzamide.
b. Reaction Conditions: The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures. Solvents like dichloromethane or acetonitrile are commonly used. The choice of coupling agent (e.g., EDC, HATU, or DCC) influences the reaction efficiency.
c. Industrial Production: While no specific industrial-scale production methods are widely documented for this compound, it can be synthesized on a laboratory scale for research purposes.
Chemical Reactions Analysis
a. Types of Reactions: N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical transformations:
Oxidation: The thiophene ring may be oxidized to its corresponding sulfone or sulfoxide.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the chlorine atom.
c. Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation yields the sulfone or sulfoxide derivatives.
- Reduction leads to the corresponding alcohol.
- Substitution results in various N-substituted benzamides.
Scientific Research Applications
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features.
Biological Studies: It may serve as a probe for investigating biological processes involving thiophenes.
Materials Science: The compound’s unique structure could contribute to novel materials.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. potential molecular targets include enzymes, receptors, or cellular pathways influenced by the compound. Further studies are needed to elucidate its precise effects.
Comparison with Similar Compounds
While no direct analogs of this compound are widely reported, its combination of a chlorobenzyl group, thiophene ring, and amide functionality sets it apart. Similar compounds may include other benzamides or heterocyclic derivatives.
: No specific references found for this compound. Information provided based on general knowledge of organic chemistry and synthetic methods.
Properties
Molecular Formula |
C18H18ClNO3S |
|---|---|
Molecular Weight |
363.9 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C18H18ClNO3S/c19-16-8-4-5-14(11-16)12-20(17-9-10-24(22,23)13-17)18(21)15-6-2-1-3-7-15/h1-8,11,17H,9-10,12-13H2 |
InChI Key |
OLRMRQBLRQPVON-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,5-dimethylphenyl)-N-(8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-yliden)amine](/img/structure/B12130082.png)
![6-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12130089.png)
![2-(4-Methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12130090.png)

![3-(4-Methyl-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine](/img/structure/B12130106.png)

![N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide](/img/structure/B12130111.png)


![(5Z)-2-(2-bromophenyl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12130125.png)
![2-(butylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B12130134.png)
![5-(4-Methoxyphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12130136.png)
